molecular formula C16H11BrN2O2 B2439763 (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 2264015-36-1

(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2439763
CAS No.: 2264015-36-1
M. Wt: 343.18
InChI Key: XCIZPPVSVXPVDV-MNDPQUGUSA-N
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Description

(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is an investigational iminocoumarin derivative designed for research applications in oncology and drug discovery. This compound belongs to a class of 2-imino-2H-chromene-3-carboxamides, where bioisosteric replacement of the typical ketone at the 2nd position of the coumarin core with an imine group has been shown to modulate biological activity . Structurally similar analogs within this chemical family have demonstrated potent and equipotent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (A-549), and colon (Caco-2) cancers, when compared to standard chemotherapeutic agents like 5-fluorouracil and docetaxel . The presence of the 4-bromophenyl moiety on the imine nitrogen is a key structural feature intended to influence the compound's lipophilicity and electronic properties, which are critical parameters for optimizing pharmacokinetic activity and target engagement . In a research setting, this compound is a candidate for probing structure-activity relationships (SAR) and for use in computational chemistry studies. Techniques such as molecular docking, 3D quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can be employed to elucidate its potential mechanism of action and stability in complex with biological targets, a common approach for evaluating novel therapeutic scaffolds . It serves as a valuable chemical tool for scientists exploring new oncological targets and developing next-generation small-molecule candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-bromophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIZPPVSVXPVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Br)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-bromoaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The bromophenyl group enhances its binding affinity to target proteins, while the chromene core contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs with different substituents.

Biological Activity

(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features, including a brominated phenyl substituent and an imino group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13BrN2O2
  • Molecular Weight : 343.19 g/mol
  • Structural Features : The compound features a chromene core, an imino group, and a bromophenyl moiety, contributing to its biological activity.

The biological activity of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that derivatives of chromenes can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.

Anticancer Properties

Research indicates that (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide exhibits significant anticancer activity:

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism : Its anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell migration and invasion.
Cell LineIC50 (μM)Mechanism
MCF-768.4 ± 3.9Apoptosis induction
A54975.0 ± 5.1Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Bacterial Strains Tested : Effective against Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of several chromene derivatives, including (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide, revealing a notable reduction in cell viability in MCF-7 cells with an IC50 value indicating potent activity .
  • Antimicrobial Efficacy Study : Research assessing the antimicrobial properties found that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of (2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide can be influenced by structural modifications:

  • Bromine Substitution : The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioactivity.
  • Imino Group Positioning : Variations in the positioning of the imino group can affect binding affinity to target proteins.

Q & A

Q. What are the best practices for stability studies under physiological conditions?

  • Conditions : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours.
  • Analysis : Monitor degradation via UPLC-MS. The bromophenyl group confers stability (t1/2 >48 hours) compared to nitro derivatives .

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